Cas no 75645-27-1 (Lacto-N-triose II)

Lacto-N-triose II 化学的及び物理的性質
名前と識別子
-
- N-[(2S,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetami
- 3)-O-b-D-galactopyranosyl-(1®
- D-Glucose,O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®
- Lacto-N-Triaose
- LNT2
- Lacto-N-triose II
- LNT II; alpha-D-Galactopyranose, O-beta-D-galactopyranosyl-(1-3)-O-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1-3)-; Hexopyranosyl-(1->3)-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranosyl-(1->3)hexopyranose
- Lacto-N-triose I
- alpha-D-Galactopyranose, O-beta-D-galactopyranosyl-(1-3)-O-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1-3)-
- Hexopyranosyl-(1->3)-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranosyl-(1->3)hexopyranose
- DTXSID90982866
- CHEBI:193905
- N-[(2S,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide
- 1ST177380
- 75645-27-1
- 64317-83-5
- D-Glucose,O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®3)-O-b-D-galactopyranosyl-(1®4)-
- N-[(2S,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-4-{[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-2-{[(2S,3R,4S,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}oxan-3-yl]acetamide
- DA-64847
-
- MDL: MFCD15145467
- インチ: InChI=1S/C20H35NO16/c1-5(25)21-9-12(28)10(26)6(2-22)34-19(9)37-17-11(27)7(3-23)35-20(15(17)31)36-16-8(4-24)33-18(32)14(30)13(16)29/h6-20,22-24,26-32H,2-4H2,1H3,(H,21,25)
- InChIKey: CRTJRHPGCOAOQC-UHFFFAOYSA-N
- ほほえんだ: CC(=O)NC1C(O)C(O)C(CO)OC1OC1C(O)C(CO)OC(OC2C(O)C(O)C(O)OC2CO)C1O
計算された属性
- せいみつぶんしりょう: 545.196
- どういたいしつりょう: 545.196
- 同位体原子数: 0
- 水素結合ドナー数: 11
- 水素結合受容体数: 16
- 重原子数: 37
- 回転可能化学結合数: 8
- 複雑さ: 747
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 15
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 278A^2
- 疎水性パラメータ計算基準値(XlogP): -5.8
じっけんとくせい
- 密度みつど: 1.71
- ふってん: 962.8°C at 760 mmHg
- フラッシュポイント: 536.1°C
- 屈折率: 1.65
Lacto-N-triose II 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
BAI LING WEI Technology Co., Ltd. | 9075858-10MG |
Lacto-N-triose II, 95% |
75645-27-1 | 95% | 10MG |
¥ 3675 | 2022-04-26 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY297726-0.005g |
Lacto-N-triose Ⅱ |
75645-27-1 | ≥90% | 0.005g |
¥4400.0 | 2023-09-15 | |
TRC | L208425-.25mg |
Lacto-N-triose II |
75645-27-1 | .25mg |
166.00 | 2021-08-04 | ||
eNovation Chemicals LLC | Y1191721-0.01g |
Lacto-N-triose |
75645-27-1 | 90% | 0.01g |
$935 | 2024-07-28 | |
Cooke Chemical | LN285689-5mg |
Lacto-N-triose II |
75645-27-1 | 90% | 5mg |
RMB 7360.00 | 2025-02-21 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY297726-0.01g |
Lacto-N-triose Ⅱ |
75645-27-1 | ≥90% | 0.01g |
¥7650.0 | 2023-09-15 | |
eNovation Chemicals LLC | Y1191721-0.005g |
Lacto-N-triose |
75645-27-1 | 90% | 0.005g |
$535 | 2024-07-28 | |
Ambeed | A1509011-25mg |
N-((2S,3R,4R,5S,6R)-2-(((2R,3S,4S,5R,6S)-3,5-Dihydroxy-2-(hydroxymethyl)-6-(((2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxy)tetrahydro-2H-pyran-4-yl)oxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide |
75645-27-1 | 95% | 25mg |
$1962.0 | 2024-04-17 | |
1PlusChem | 1P008Q3I-5mg |
N-[(2S,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
75645-27-1 | 95% | 5mg |
$546.00 | 2024-04-21 | |
Aaron | AR008QBU-1mg |
N-[(2S,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
75645-27-1 | 95% | 1mg |
$232.00 | 2025-01-23 |
Lacto-N-triose II 関連文献
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
-
Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Wei Wang,Tao Yan,Shibin Cui,Jun Wan Chem. Commun., 2012,48, 10228-10230
-
Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
Lacto-N-triose IIに関する追加情報
Lacto-N-triose II (CAS No. 75645-27-1): A Comprehensive Overview
Lacto-N-triose II (CAS No. 75645-27-1) is a complex oligosaccharide that plays a crucial role in various biological processes, particularly in the context of human milk oligosaccharides (HMOs). This compound has garnered significant attention in recent years due to its potential applications in infant nutrition, immunology, and microbiome research. This comprehensive overview aims to provide an in-depth understanding of Lacto-N-triose II, including its structure, biological functions, and recent research advancements.
Structure and Chemical Properties
Lacto-N-triose II is a trisaccharide composed of three monosaccharide units: galactose, N-acetylglucosamine, and glucose. The specific structure of Lacto-N-triose II is represented by the formula: Gal(β1-3)GlcNAc(β1-3)Glc. This unique arrangement of monosaccharides contributes to its distinct chemical properties and biological activities. The compound is highly polar and soluble in water, making it suitable for various biological applications.
Biological Functions
Lacto-N-triose II is one of the many human milk oligosaccharides (HMOs) found in breast milk. HMOs are known to play a critical role in infant health by modulating the gut microbiota, enhancing immune function, and providing prebiotic benefits. Recent studies have highlighted the specific roles of Lacto-N-triose II in these processes:
- Gut Microbiota Modulation: Lacto-N-triose II serves as a prebiotic, selectively promoting the growth of beneficial bacteria such as Bifidobacteria and Lactobacilli. These bacteria are essential for maintaining a healthy gut microbiome, which is crucial for overall health and development.
- Immune Function Enhancement: HMOs, including Lacto-N-triose II, have been shown to enhance the immune system by promoting the maturation of immune cells and reducing the risk of infections. They can also act as decoy receptors for pathogens, preventing them from binding to host cells and causing disease.
- Anti-inflammatory Properties: Research has indicated that Lacto-N-triose II possesses anti-inflammatory properties, which can help reduce inflammation in the gut and other tissues. This is particularly important in preventing conditions such as necrotizing enterocolitis (NEC) in premature infants.
Recent Research Advancements
The field of HMO research has seen significant advancements in recent years, with a growing body of evidence supporting the benefits of compounds like Lacto-N-triose II. Some notable studies include:
- A 2021 study published in the journal "Gut" demonstrated that infants fed with formula supplemented with HMOs, including Lacto-N-triose II, had a gut microbiome composition more similar to that of breastfed infants. This finding suggests that HMO supplementation can help bridge the gap between breast milk and formula feeding.
- A 2022 study in "Pediatrics" reported that HMOs, including Lacto-N-triose II, reduced the incidence of respiratory infections in infants by enhancing immune function and providing prebiotic benefits.
- A 2023 review article in "Trends in Microbiology" highlighted the potential of HMOs as therapeutic agents for various gastrointestinal disorders. The review emphasized the anti-inflammatory and prebiotic properties of compounds like Lacto-N-triose II strong>.
Applications in Infant Nutrition strong>
The unique properties ofLacto-N-triose II strong >make it an attractive candidate for inclusion in infant formulas. Several companies are now developing formulas enriched with HMOs to better mimic the benefits of breast milk. These formulas aim to provide infants with the necessary nutrients and bioactive compounds to support healthy growth and development.
In addition to infant nutrition,Lacto-N-triose II strong >has potential applications in other areas such as probiotic supplements and functional foods. Its ability to modulate the gut microbiota and enhance immune function makes it a valuable ingredient for promoting overall health. p > < p >< strong >Conclusion< / strong > p > < p >< strong >Lacto-N-triose II strong >(CAS No . 75645-27-1) is a complex oligosaccharide with significant biological functions . Its role as a prebiotic , immune enhancer , and anti-inflammatory agent makes it a valuable compound for various applications , particularly in infant nutrition . Recent research has further elucidated its benefits , paving the way for innovative products that can improve infant health and development . As our understanding ofLacto-N-triose II strong >continues to grow , it is likely to play an increasingly important role in both scientific research and practical applications .< / p > article > < / response >
75645-27-1 (Lacto-N-triose II) 関連製品
- 120864-60-0(D-Glucose, O-6-deoxy-a-L-galactopyranosyl-(1®2)-O-b-D-galactopyranosyl-(1®3)-O-[6-deoxy-a-L-galactopyranosyl-(1®4)]-O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®3)-O-b-D-galactopyranosyl-(1®4)-O-[6-deoxy-a-L-galactopyranosyl-(1®3)]-O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®3)-O-b-D-galactopyranosyl-(1®4)-)
- 1398-61-4(Chitin, Practical Grade)
- 83512-85-0(Carboxymethyl chitosan)
- 307534-10-7((2E)-3-(4-ethoxyphenyl)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)prop-2-enenitrile)
- 4289-99-0(2-Formylaminopropionic acid ethyl ester)
- 1975832-78-0(Ethyl 4-amino-1-phenylpiperidine-4-carboxylate)
- 860787-37-7(1-({4-(2-Chloro-1,3-thiazol-5-yl)methoxyphenyl}sulfonyl)tetrahydro-4(1H)-pyridinone)
- 2229010-20-0(1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)cyclohexylmethanamine)
- 1448128-91-3(N-(4-{3-(furan-3-yl)-3-hydroxypropylsulfamoyl}-3-methylphenyl)propanamide)
- 921540-40-1(4-chloro-N-4-(2-{1,4-dioxa-8-azaspiro4.5decan-8-yl}-2-oxoethyl)-1,3-thiazol-2-ylbenzamide)
